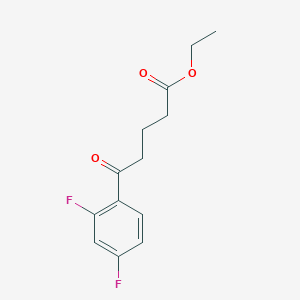

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate

Description

BenchChem offers high-quality Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)10-7-6-9(14)8-11(10)15/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQHIKZELWYFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645617 | |

| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-08-7 | |

| Record name | Ethyl 2,4-difluoro-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, a keto-ester of significant interest in medicinal chemistry and drug development. Due to the limited direct commercial availability and public indexing of a specific CAS number for this ethyl ester, this document focuses on its synthesis from the well-characterized precursor, 5-(2,4-difluorophenyl)-5-oxovaleric acid, and extrapolates its properties and applications based on established chemical principles and data from structurally analogous compounds.

Chemical Identity and Core Identifiers

While a dedicated CAS number for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is not consistently reported in major chemical databases, it is unequivocally defined by its chemical structure and can be systematically named. The primary precursor, 5-(2,4-difluorophenyl)-5-oxovaleric acid , is well-documented with the following identifiers:

| Identifier | Value |

| CAS Number | 898766-25-1 |

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Molecular Weight | 228.19 g/mol |

| IUPAC Name | 5-(2,4-difluorophenyl)-5-oxopentanoic acid |

The subject of this guide, the corresponding ethyl ester, is identified as:

| Identifier | Value |

| Chemical Name | Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Molecular Weight | 256.24 g/mol |

A structurally similar compound, Ethyl 5-(2,3-difluorophenyl)-5-oxovalerate, is assigned the CAS number 898752-98-2, suggesting that a unique CAS number for the 2,4-difluoro isomer likely exists but is not widely indexed.[1] Researchers are advised to use the chemical name and structure for unambiguous identification.

Caption: Chemical structure of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.

Synthesis and Manufacturing

The primary and most logical synthetic route to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is through the esterification of its corresponding carboxylic acid, 5-(2,4-difluorophenyl)-5-oxovaleric acid.

Fischer esterification is a classic and dependable method for this transformation. The reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Caption: Fischer esterification workflow for the synthesis of the target compound.

Detailed Protocol:

-

Reaction Setup: To a solution of 5-(2,4-difluorophenyl)-5-oxovaleric acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heating: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl ester.

Causality Behind Experimental Choices:

-

Excess Ethanol: Using ethanol as the solvent and in large excess drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.

-

Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the acid catalyst and any unreacted carboxylic acid, simplifying the subsequent purification.

Physicochemical Properties (Predicted)

The exact physicochemical properties of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate are not extensively published. However, based on its structure and data from similar compounds like ethyl valerate, the following properties can be predicted:

| Property | Predicted Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Insoluble in water. |

| Stability | Stable under normal laboratory conditions.[1] |

Applications in Pharmaceutical Research and Development

The structural motif of a substituted phenyl keto-ester is a valuable pharmacophore and a versatile synthetic intermediate in drug discovery.

The ketone and ester functionalities provide two reactive handles for the construction of various heterocyclic ring systems, which are prevalent in many classes of drugs. For instance, similar keto-esters are precursors for the synthesis of pyrimidines, pyridazines, and other nitrogen-containing heterocycles.

The 2,4-difluorophenyl group is a common substituent in many modern pharmaceuticals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. For example, Voriconazole, an antifungal agent, contains a difluorophenyl moiety, and its synthesis involves intermediates with similar structural features.[2]

Ethyl-5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[3] The structural similarity of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate suggests its potential as a building block for novel P-CABs or other therapeutic agents targeting acid-related disorders.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of any precursors or reagents used in its synthesis.

Conclusion

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is a valuable, albeit not widely commercialized, chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from the corresponding carboxylic acid makes it accessible for research purposes. The presence of the difluorophenyl group, combined with the versatile keto-ester functionality, positions this compound as a key building block for the development of novel therapeutic agents. Further research into its applications is warranted and is expected to unveil new avenues in drug discovery.

References

- Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410.

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.[Link]

Sources

Technical Guide: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate as a Strategic Pharmaceutical Intermediate

This guide provides an in-depth technical analysis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate , a specialized fluorinated building block used in the synthesis of complex pharmaceutical active ingredients (APIs).

Executive Summary

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (CAS: 898753-08-7) is a versatile bifunctional intermediate characterized by a 2,4-difluorophenyl ketone moiety linked to an ethyl ester via a propyl chain. This compound serves as a critical "linchpin" in medicinal chemistry, primarily for introducing the metabolically stable 2,4-difluorophenyl group—a privileged structure found in numerous antifungals (e.g., Fluconazole) and antipsychotics (e.g., Iloperidone).

Its dual functionality (ketone and ester) allows for divergent synthetic pathways, making it a key precursor for 2-arylpiperidines , 6-aryl-2-piperidones , and dihydropyridazinones . These scaffolds are central to the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , Neurokinin-1 (NK1) antagonists , and next-generation Histone Deacetylase (HDAC) inhibitors .

Chemical Profile & Structural Analysis

Physicochemical Properties

| Property | Specification |

| Chemical Name | Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate |

| CAS Number | 898753-08-7 |

| Molecular Formula | C₁₃H₁₄F₂O₃ |

| Molecular Weight | 256.25 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~340°C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Structural Reactivity Analysis

-

2,4-Difluorophenyl Group: The fluorine atoms at the 2 and 4 positions deactivate the ring towards further electrophilic substitution but increase metabolic stability against P450 oxidation. They also enhance lipophilicity, aiding blood-brain barrier (BBB) penetration for CNS targets.

-

C5-Ketone: Highly susceptible to reduction (to alcohol or methylene) or nucleophilic attack (e.g., reductive amination).

-

Ethyl Ester: Serves as a latent handle for cyclization (lactamization) or hydrolysis to the free acid (CAS: 898766-25-1).

Synthetic Utility & Mechanism of Action

The core utility of this intermediate lies in its ability to form nitrogen heterocycles. The distance between the ketone and the ester (3 methylene units) is perfectly optimized for forming 6-membered rings .

Primary Synthetic Pathways

-

Reductive Cyclization (Piperidinones): Reaction with primary amines under reducing conditions yields 6-(2,4-difluorophenyl)-2-piperidinones . These lactams are scaffolds for NK1 antagonists.

-

Hydrazine Cyclization (Pyridazinones): Reaction with hydrazine yields 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-ones , a scaffold often explored in cardiovascular and anti-inflammatory drug discovery.

-

Asymmetric Reduction: Enantioselective reduction of the ketone yields chiral hydroxy-esters, precursors to chiral 2-arylpiperidines .

Visualization of Synthetic Logic

Caption: Divergent synthetic pathways from Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate to bioactive heterocycles.

Experimental Protocols

Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate

Context: This protocol utilizes a Friedel-Crafts acylation. The choice of Ethyl Glutaryl Chloride over Glutaric Anhydride prevents the formation of the double-acid byproduct and allows for a cleaner workup.

Reagents:

-

1,3-Difluorobenzene (1.0 eq)

-

Ethyl Glutaryl Chloride (1.1 eq)

-

Aluminum Chloride (AlCl₃) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

-

Solvation: Charge the flask with AlCl₃ (16.0 g, 120 mmol) and anhydrous DCM (150 mL). Cool the suspension to 0°C using an ice bath.

-

Acylation: Add Ethyl Glutaryl Chloride (21.4 g, 120 mmol) dropwise over 30 minutes. The solution will turn yellow/orange as the acylium ion complex forms.

-

Substrate Addition: Add 1,3-Difluorobenzene (11.4 g, 100 mmol) dropwise, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (1N) mixture. Caution: Exothermic reaction.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Workup: Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (SiO₂, Hexane/EtOAc gradient 90:10 to 70:30).

Quality Control: Impurity Profiling

In pharmaceutical manufacturing, controlling regioisomers is critical.

| Impurity | Origin | Control Strategy |

| 2,6-Difluoro Isomer | Regioisomer from acylation at the 2-position (between fluorines). | Sterically disfavored but possible. Remove via crystallization or chromatography. |

| Di-acylated Species | Over-reaction of the substrate. | Use slight excess of 1,3-difluorobenzene or strict stoichiometry (1.0 eq). |

| Hydrolyzed Acid | Moisture ingress hydrolyzing the ester. | Maintain anhydrous conditions; store under N₂ at 2-8°C. |

Critical Process Parameters (CPP) & Safety

Safety & Handling

-

Hazards: The compound is an ester and likely a mild irritant. The precursors (AlCl₃, Acid Chlorides) are corrosive and moisture-sensitive.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood.

-

Storage: Store at 2-8°C under inert gas. Avoid contact with strong oxidizers or strong bases (which cause hydrolysis).

Process Validations

-

Temperature Control: During the Friedel-Crafts reaction, keeping the temperature <5°C during addition is crucial to minimize the formation of the 2,6-difluoro regioisomer .

-

Moisture Control: AlCl₃ is deactivated by water. Use anhydrous solvents (Karl Fischer < 0.05%).

Visualization of Impurity Logic

Caption: Regioselectivity challenges in the synthesis of the 2,4-difluorophenyl scaffold.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Friedel-Crafts acylation mechanisms). Link

-

ChemScene. (n.d.). Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate Product Page. Retrieved February 27, 2026. Link

-

Sigma-Aldrich. (n.d.). 5-(2,4-Difluorophenyl)-5-oxovaleric acid Search Results. Retrieved February 27, 2026. Link

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. (Reference for the utility of fluorine substitutions in drug design). Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

The Strategic Incorporation of the 2,4-Difluorophenyl Moiety in Modern Drug Discovery: A Review of Synthesis, Bioactivity, and Structure-Activity Relationships

An In-depth Technical Guide for Drug Discovery Professionals

Abstract: The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the various fluorination patterns, the 2,4-difluorophenyl moiety has emerged as a privileged structural motif, present in a diverse array of approved drugs and clinical candidates. This guide provides a comprehensive technical overview of the role of 2,4-difluorophenyl derivatives in drug discovery. We will explore the fundamental physicochemical advantages conferred by this substitution pattern, detail common synthetic strategies and structural validation workflows, and present in-depth case studies across key therapeutic areas, including oncology, infectious diseases, and inflammation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of the 2,4-difluorophenyl group in the design of next-generation therapeutics.

Part 1: The Physicochemical and Pharmacokinetic Significance of the 2,4-Difluorophenyl Group

The Role of Fluorine in Medicinal Chemistry

The strategic replacement of hydrogen with fluorine has become a routine and powerful tool in drug design. Fluorine's high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the C-F bond (bond energy ~116 kcal/mol) impart unique properties to organic molecules. These modifications can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa to improve cell permeability and oral bioavailability.[1] A significant percentage of new drugs approved each year contain at least one fluorine atom, underscoring the impact of this strategy.[1]

Unique Properties of the 2,4-Difluoro Substitution Pattern

The 2,4-difluoro substitution pattern on a phenyl ring offers a distinct combination of electronic and steric effects that medicinal chemists can exploit:

-

Modulation of Electronics and pKa: The two electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic ring. This effect can drastically alter the pKa of adjacent functional groups. For instance, in aniline derivatives, this substitution lowers the basicity of the nitrogen, which can be crucial for optimizing binding interactions or avoiding off-target effects.

-

Enhanced Metabolic Stability: The C-F bond is highly resistant to cleavage by metabolic enzymes. Placing fluorine atoms at the C2 and C4 positions can protect the aromatic ring from hydroxylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drug molecules. This can lead to an extended plasma half-life and improved pharmacokinetic profile.

-

Increased Binding Affinity: The 2,4-difluorophenyl moiety can participate in a range of non-covalent interactions within a protein's binding pocket. These include hydrogen bonds (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and halogen bonds. These additional interactions can significantly increase the binding affinity and selectivity of a drug for its target. For example, careful structure-activity relationship (SAR) studies for the γ-secretase inhibitor Nirogacestat revealed that the difluorinated tetralin unit was critical for its high potency.[1]

Part 2: Synthesis and Structural Elucidation of 2,4-Difluorophenyl-Containing Scaffolds

The successful incorporation of the 2,4-difluorophenyl moiety into a drug candidate relies on robust synthetic methodologies and rigorous structural confirmation.

Common Synthetic Routes

Several reliable synthetic strategies are employed to construct molecules containing the 2,4-difluorophenyl group.

-

Amide Bond Formation: A straightforward approach involves the condensation reaction between a carboxylic acid derivative (like an acyl chloride) and 2,4-difluoroaniline. This is a high-yielding and widely used method for creating N-aryl amides.[2]

-

Friedel-Crafts Acylation: This classic reaction can be used to attach a 2,4-difluorophenyl group to a carbonyl-containing fragment. For instance, the synthesis of a key intermediate for the drug Nirogacestat involves the Friedel-Crafts acylation of ethylene with 2,4-difluorophenyl acetyl chloride.[1]

-

Cross-Coupling Reactions: Modern cross-coupling reactions provide a versatile means to form C-C bonds. A patented one-step synthesis of the anti-inflammatory drug Diflunisal utilizes a low-cost, iron- and titanium-catalyzed coupling between 2,4-difluorophenyl magnesium halide (a Grignard reagent) and a 5-halogenated salicylic acid derivative.[3]

Experimental Protocol: Synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide

This protocol describes a representative synthesis of a tri-fluorinated benzamide via a standard condensation reaction, adapted from published procedures.[2]

Objective: To synthesize N-(2,4-difluorophenyl)-2-fluorobenzamide from 2-fluorobenzoyl chloride and 2,4-difluoroaniline.

Materials:

-

2-fluorobenzoyl chloride

-

2,4-difluoroaniline

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution to act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.05 eq) in dichloromethane to the flask dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterize the final compound using NMR, mass spectrometry, and melting point analysis.

Structural Validation Workflow

Unambiguous determination of a molecule's three-dimensional structure is critical in drug development.[4] For novel 2,4-difluorophenyl derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a comprehensive structural validation.

-

NMR Spectroscopy: Provides detailed information about the chemical environment and connectivity of atoms in solution. 1H, 13C, and 19F NMR are essential. 2D NMR experiments (COSY, HSQC, HMBC) are used to confirm proton and carbon signal assignments and establish through-bond correlations.[4]

-

X-ray Crystallography: Yields a precise three-dimensional model of the molecule in the solid state, providing atomic coordinates, bond lengths, and bond angles. This technique is the gold standard for absolute structure confirmation, provided that high-quality single crystals can be grown.[2][4]

Caption: Workflow for Synthesis and Structural Validation.

Part 3: Therapeutic Applications and Case Studies

The 2,4-difluorophenyl moiety is a key component in drugs targeting a wide range of diseases.

Anticancer Agents

Case Study: N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective B-Raf Inhibitors

Mutations in the B-Raf kinase, particularly the V600E mutation, are major drivers in cancers like melanoma and colorectal cancer.[5] A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides were identified as potent and selective inhibitors of B-Raf(V600E).[5][6]

-

Mechanism of Action: These compounds act as Type II kinase inhibitors, binding to an inactive conformation of the B-Raf kinase. The 2,4-difluorophenyl group plays a crucial role by inserting into a key hydrophobic pocket, contributing significantly to the compound's high affinity and selectivity. Inhibition of B-Raf(V600E) blocks downstream signaling through the MAPK/ERK pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[5]

Caption: Inhibition of the B-Raf(V600E) pathway.

-

Quantitative Data: The compounds demonstrated potent low-nanomolar IC₅₀ values against the B-Raf(V600E) kinase and strong antiproliferative activity in cancer cell lines harboring this mutation.[5][6]

| Compound | B-Raf(V600E) IC₅₀ (nM) | Colo205 Cell Proliferation IC₅₀ (nM) |

| Vemurafenib (1) | 31 | 95 |

| Compound 3s | 12 | 100 |

| Compound 3t | 10 | 80 |

| Data sourced from ACS Med Chem Lett. 2015;6(5):543-7.[6] |

Antifungal Agents

Case Study: Azole Antifungals and their Analogs

The 2,4-difluorophenyl group is a hallmark of many successful azole antifungal drugs, including fluconazole and voriconazole.[7] This class of drugs is essential for treating systemic fungal infections.

-

Mechanism of Action: Azole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen of the azole ring binds to the heme iron in the enzyme's active site, while the 2,4-difluorophenyl group occupies a hydrophobic channel, ensuring a tight and selective fit. Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[7]

-

Enhanced Efficacy: Novel derivatives, such as 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, have been designed as analogs of fluconazole. These compounds have shown superior efficacy against various Candida species, including strains resistant to conventional therapies.[7]

| Compound/Analog | Candida albicans MIC (μg/mL) | Candida krusei MIC (μg/mL) |

| Fluconazole | 0.25 - 4 | 16 - 64 |

| Ketoconazole | <0.03 - 1 | 0.25 - 4 |

| Dithiocarbamate Analog 2b | <0.03 - 0.25 | <0.03 - 1 |

| Dithiocarbamate Analog 3a | <0.03 - 0.125 | <0.03 - 0.5 |

| MIC (Minimum Inhibitory Concentration) data represents the range observed against various strains. Data sourced from BenchChem.[7] |

Part 4: Future Outlook and Conclusion

The 2,4-difluorophenyl moiety is a validated and highly versatile building block in drug discovery. Its ability to confer favorable properties—from metabolic stability to enhanced binding affinity—has secured its place in the medicinal chemist's toolkit. Current research continues to explore its incorporation into novel scaffolds targeting a growing list of diseases. A series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have recently been investigated for their anticancer properties against triple-negative breast cancer, prostate cancer, and melanoma.[8] Similarly, novel 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][2][9]oxazine-2,4(3H)-diones have been identified as inhibitors of RANKL-induced osteoclastogenesis, with potential applications in bone diseases.[10]

As our understanding of disease biology deepens and synthetic methodologies advance, the strategic application of the 2,4-difluorophenyl group will undoubtedly continue to fuel the development of innovative and effective therapeutics.

References

-

N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. Available from: [Link]

-

CAS No : 135634-18-3 | Product Name : 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime Hydrochloride. Pharmaffiliates. Available from: [Link]

-

FDA approved fluorine-containing drugs in 2023. European Journal of Medicinal Chemistry. Available from: [Link]

-

(2,4-Difluorophenyl)(piperidin-4-yl)methanone. PubChem. Available from: [Link]

-

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. PMC. Available from: [Link]

-

Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals. ResearchGate. Available from: [Link]

-

Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][2][9]oxazine-2,4(3H)-diones. PubMed. Available from: [Link]

-

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Publications. Available from: [Link]

-

Structure Activity Relationship Of Drugs. Fvs. Available from: [Link]

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. Available from: [Link]

- A kind of method for one-step synthesis of diflunisal and derivatives thereof. Google Patents.

-

The synthetic method of 2,4-difluorobenzylamine. Patsnap. Available from: [Link]

-

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. Available from: [Link]

-

SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES. Available from: [Link]

Sources

- 1. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 2. mdpi.com [mdpi.com]

- 3. CN110372493B - A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Novel inhibitors of RANKL-induced osteoclastogenesis: Design, synthesis, and biological evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Ketones: An In-depth Technical Guide to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate and 5-Oxopentanoate Derivatives for Drug Development Professionals

In the landscape of modern drug discovery, the precise molecular architecture of synthetic intermediates is paramount. The seemingly subtle difference between an aryl ketone and a simple aliphatic ketone can dictate the success or failure of a multi-year research program. This guide provides a comprehensive analysis of two critical classes of building blocks: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate and its aliphatic cousins, the 5-oxopentanoate derivatives. We will explore their fundamental structural distinctions, the strategic implications for their synthesis, their divergent reactivity, and ultimately, how these differences are leveraged in the design of novel therapeutics.

The Core Distinction: Aromatic vs. Aliphatic Ketones

The fundamental difference lies in the nature of the group attached to the carbonyl (C=O) at the 5-position of the pentanoate chain.

-

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate features a 2,4-difluorophenyl group, making it an aryl ketone . The presence of this aromatic ring, adorned with two electron-withdrawing fluorine atoms, profoundly influences the molecule's electronic properties, steric hindrance, and potential for specific biological interactions.

-

5-Oxopentanoate derivatives , in their simplest form, possess an alkyl or hydrogen at this position, classifying them as aliphatic ketones .[1] Their reactivity is primarily governed by the inherent polarity of the carbonyl group and the acidity of the alpha-protons.

This core structural divergence is the genesis of all subsequent differences in their chemical behavior and applications.

Synthesis Strategies: Tailored Approaches for Different Targets

The synthetic routes to these two classes of compounds are dictated by their distinct structural features.

Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate: The Power of Friedel-Crafts Acylation

The construction of the aryl ketone moiety in Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate is most efficiently achieved through Friedel-Crafts acylation .[2][3][4] This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.[2][4]

Causality Behind Experimental Choices:

-

Reactants: The reaction typically involves the aromatic substrate (1,3-difluorobenzene) and an acylating agent derived from a five-carbon chain with a terminal ester, such as ethyl 5-chloro-5-oxovalerate. The use of an acyl chloride or anhydride is common.[3]

-

Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is essential.[3][4] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[3]

-

Regioselectivity: The directing effects of the fluorine substituents on the aromatic ring guide the position of acylation.

Experimental Protocol: Friedel-Crafts Acylation for Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: 1,3-difluorobenzene (1.0 equivalent) and a suitable dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) are added to the flask.

-

Catalyst Addition: The reaction vessel is cooled to 0°C in an ice bath. Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) is added portion-wise, allowing for the formation of a slurry.

-

Acylating Agent Addition: Ethyl 5-chloro-5-oxovalerate (1.0 equivalent) is dissolved in the same dry solvent and added dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (typically 4-12 hours). The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with additional solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.

Synthesis of 5-Oxopentanoate Derivatives: Versatility in Aliphatic Chemistry

The synthesis of aliphatic 5-oxopentanoate derivatives offers a broader range of synthetic strategies, not being reliant on a specific named reaction like Friedel-Crafts.

-

Oxidation of Precursors: A common and effective method involves the oxidation of a corresponding alcohol precursor, such as ethyl 5-hydroxypentanoate.[5] The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid.[5] Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often employed for this selective transformation.[5]

-

Ozonolysis of Cyclic Alkenes: The cleavage of a carbon-carbon double bond in a cyclic alkene, such as cyclopentene, using ozone (O₃) followed by a reductive work-up can yield a difunctional linear molecule, which can then be further manipulated to form the desired 5-oxopentanoate.

-

From Glutaric Acid Derivatives: Routes starting from 2-methylglutaric acid or its anhydride have also been explored, involving selective reduction steps.[5]

Experimental Workflow: Oxidation of Ethyl 5-hydroxypentanoate

Caption: Workflow for the oxidation of an alcohol to a ketone.

Reactivity and Physicochemical Properties: A Comparative Analysis

The structural differences between these two classes of compounds give rise to distinct reactivity profiles and physicochemical properties.

| Property | Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate | 5-Oxopentanoate Derivatives | Rationale for Difference |

| Electrophilicity of Carbonyl Carbon | Less electrophilic | More electrophilic | The lone pairs of electrons on the oxygen of the aromatic ring can be delocalized into the carbonyl group, reducing its partial positive charge. The fluorine atoms, while electron-withdrawing through induction, have their effect somewhat counteracted by resonance. |

| Acidity of Alpha-Protons | Less acidic | More acidic | The electron-withdrawing nature of the carbonyl group in aliphatic ketones makes the adjacent alpha-protons more acidic and susceptible to deprotonation, facilitating enolate formation. |

| Keto-Enol Tautomerism | Less favored enol form | More favored enol form | The enol form of β-keto esters is stabilized by conjugation and intramolecular hydrogen bonding.[6] While not a β-keto ester, the principle of enol stabilization is more pronounced in the aliphatic derivatives. |

| Lipophilicity (LogP) | Higher | Lower | The presence of the aromatic ring significantly increases the lipophilicity of the molecule. For example, the calculated LogP for a similar compound, Ethyl 5-(3-fluorophenyl)-5-oxovalerate, is 2.7418.[7] |

| Potential for π-π Stacking | High | None | The aromatic ring can participate in π-π stacking interactions with biological targets, such as aromatic amino acid residues in proteins. |

Keto-Enol Tautomerism: A Deeper Dive

Keto-enol tautomerism is an equilibrium between a keto form (containing a carbonyl group) and an enol form (a hydroxyl group attached to a double bond).[6][8] For many simple ketones, the keto form is heavily favored.[8] However, for β-dicarbonyl compounds, the enol form can be significantly stabilized.[6][9] The extent of enolization is influenced by factors such as the solvent, with non-polar solvents often favoring the enol form.[6] This equilibrium can be studied using techniques like ¹H NMR spectroscopy and UV-Vis spectroscopy.[6]

Applications in Drug Development: From Scaffolds to Active Moieties

The distinct properties of these two classes of compounds translate into different roles in drug discovery and development.

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate: A Privileged Scaffold in Medicinal Chemistry

The 2,4-difluorophenyl motif is a common feature in many biologically active compounds. Fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable tool for medicinal chemists.

-

Anticancer Agents: Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their effects on various cancer cell lines.[10]

-

Antifungal Agents: The difluorophenyl group is present in important antifungal drugs. For instance, intermediates containing this moiety are crucial for the synthesis of agents like voriconazole, which is used to treat serious fungal infections.[11]

-

Enzyme Inhibitors: The rigid structure and electronic properties of the difluorophenyl group make it an attractive scaffold for designing inhibitors that can fit into the active sites of enzymes.

Logical Relationship: From Intermediate to Drug Candidate

Caption: The progression from a key intermediate to a drug candidate.

5-Oxopentanoate Derivatives: Versatile Building Blocks for Diverse Structures

The greater reactivity of the carbonyl group and the alpha-protons in aliphatic 5-oxopentanoate derivatives makes them highly versatile intermediates for constructing a wide array of molecular architectures.

-

Heterocycle Synthesis: These derivatives are common starting materials for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.[12][13][14] For example, they can be used to create piperazine, quinoxaline, or imidazole-based drugs.[12][13][14]

-

Pro-drug and Linker Technology: The ester and ketone functionalities can be used to attach these molecules to other active compounds as part of a pro-drug strategy or as linkers in antibody-drug conjugates.

-

Natural Product Synthesis: Many natural products with interesting biological activities contain linear keto-ester motifs. 5-Oxopentanoate derivatives can serve as key building blocks in the total synthesis of these complex molecules.

Conclusion: Strategic Selection for Targeted Outcomes

For the medicinal chemist and drug development professional, understanding these differences is not merely an academic exercise. It is fundamental to the strategic design and synthesis of new chemical entities. The choice between these two classes of compounds will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the overall synthetic strategy. A deep appreciation for their distinct "personalities" will undoubtedly lead to more efficient and successful drug discovery campaigns.

References

- BenchChem. (n.d.). Addressing keto-enol tautomerism in the analysis of β-keto esters.

- PMC. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Oreate AI Blog. (2026, February 19). Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones.

- ChemRxiv. (n.d.). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

- ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters.

- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.

- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.

- ResearchGate. (n.d.). Design of target 2-cyano-5-oxopentanoic acid derivatives.

- BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to Methyl 4-methyl-5-oxopentanoate.

- ChemScene. (n.d.). 898752-10-8 | Ethyl 5-(3-fluorophenyl)-5-oxovalerate.

- Dhaka University Journal of Science. (2026, January 28). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)-2-Isocyano-5-Oxopentanoate.

- BenchChem. (n.d.). Ethyl 5-(4-Hexylphenyl)-5-oxovalerate|CAS 138247-14-0.

- PubChem. (n.d.). 5-Oxopentanoate | C5H7O3- | CID 9548601.

- Asian Journal of Chemistry. (2012). NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.

- Echemi. (n.d.). ETHYL 5-(2,3-DIFLUOROPHENYL)-5-OXOVALERATE Safety Data Sheets.

- ChemSynthesis. (2025, May 20). ethyl 5-oxopentanoate.

- Ratto, G. M. (2024, January 1). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols: Ethyl 5-oxo-5-(9-phenanthryl)valerate as a Key Intermediate in Pharmaceutical Synthesis.

- Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.

- PubChemLite. (n.d.). Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (C14H18O4).

- BLDpharm. (n.d.). 898777-97-4|Ethyl 5-(2,4-dichlorophenyl)-5-oxovalerate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Role of Ethyl 5-Bromovalerate in Pharmaceutical Synthesis.

- Akcok, S., & Cagir, A. (2012, December 4). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities.

- American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

- NATURALISTA CAMPANO. (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- ResearchGate. (n.d.). Recent Developments and Biological Activities of 5-Oxo-Imidazolones Derivatives: A Review.

- ECHA. (n.d.). Ethyl 4-oxovalerate - Registration Dossier.

- ChemScene. (n.d.). 1161004-57-4 | Ethyl 5,5-difluoro-4-oxopentanoate.

- Fluorochem. (n.d.). Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate (CAS 951888-98-5).

- Molbank. (2022, September 23). Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate.

- PMC. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.

- Google Patents. (n.d.). AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].

- PrepChem.com. (n.d.). Synthesis of ethyl 7-azido-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.

- ResearchGate. (n.d.). An Expeditious Synthesis of Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives | Request PDF.

Sources

- 1. 5-Oxopentanoate | C5H7O3- | CID 9548601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Unlocking the Secrets of Friedel-Crafts Acylation: Crafting Aromatic Ketones - Oreate AI Blog [oreateai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. museonaturalistico.it [museonaturalistico.it]

- 14. researchgate.net [researchgate.net]

Strategic Utilization of Fluorinated Keto-Esters: A Technical Guide

Topic: Overview of Fluorinated Keto-Esters in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Fluorinated

Structural Properties & The "Fluorine Effect"[1]

The incorporation of fluorine into the

The Gem-Diol Equilibrium (Hydration)

Unlike non-fluorinated

-

Implication: This equilibrium complicates stoichiometric calculations and can retard nucleophilic attack if the hydrate is thermodynamically stable.

-

Handling: High-purity applications often require azeotropic drying (e.g., with toluene) prior to use to shift the equilibrium back to the reactive ketone form.

Data Table 1: Comparative Reactivity Parameters

| Parameter | Ethyl Acetoacetate | Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) | Impact of Fluorine |

| pK_a (approx) | ~10.7 | ~7.4 | Increased acidity of |

| Hydration ( | Negligible | Significant | Carbonyl acts as a "hard" electrophile; susceptible to water/alcohols. |

| Enol Content | Solvent dependent (low in water) | Higher | |

| Electrophilicity | Moderate | High | Rapid attack by hard nucleophiles at the |

Reactivity & Heterocyclic Construction[1][2][3]

The primary utility of fluorinated keto-esters lies in their condensation with binucleophiles to form heterocycles (pyrazoles, pyrimidines, coumarins). The

Regioselective Pyrazole Synthesis

The reaction of ETFAA with substituted hydrazines (

The Regioselectivity Challenge: Two isomers are possible:

-

3-trifluoromethyl isomer: Resulting from initial attack of the terminal hydrazine nitrogen on the ester carbonyl (rare) or specific directing groups.

-

5-trifluoromethyl isomer: Resulting from the attack of the most nucleophilic nitrogen on the highly electrophilic

-ketone (

Mechanistic Insight:

Under standard neutral or acidic conditions, the

Figure 1: Regioselectivity in the condensation of ETFAA with hydrazines.

Asymmetric Transformations (Chiral Fluorohydrins)[4]

Enantioselective reduction of the

Noyori Asymmetric Transfer Hydrogenation (ATH)

The gold standard for this transformation utilizes Ruthenium-arene complexes with chiral diamine ligands (e.g., TsDPEN).

-

Catalyst System:

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.

-

Mechanism: Metal-ligand bifunctional catalysis. The proton is delivered from the ligand's amine and the hydride from the Ruthenium center in a concerted outer-sphere mechanism.

Critical Optimization Factor:

The

Detailed Experimental Protocol

Protocol: Synthesis of 3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-ol (Model System)

This protocol demonstrates the condensation of a fluorinated keto-ester with a hydrazine, highlighting the "self-validating" steps required for high-integrity synthesis.

Reagents:

-

Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

-

Phenylhydrazine (1.1 equiv)

-

Ethanol (Absolute)[3]

-

Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

-

Preparation & Validation of Starting Material:

-

Action: Acquire

NMR of the ETFAA starting material. -

Validation: Check for the characteristic singlet at

ppm (keto) and minor signals for enol/hydrate. If hydrate content >5%, reflux in toluene with a Dean-Stark trap before use.

-

-

Condensation:

-

Dissolve ETFAA (10 mmol) in Ethanol (20 mL).

-

Cool to 0°C. The

carbonyl is highly reactive; cooling prevents exotherms that degrade regioselectivity. -

Add Phenylhydrazine (11 mmol) dropwise over 15 minutes.

-

Observation: A color change (yellow to orange) indicates hydrazone formation.

-

-

Cyclization:

-

Add catalytic acetic acid (0.5 mL).

-

Heat to reflux for 4 hours.

-

In-Process Control (IPC): Monitor by TLC (20% EtOAc/Hexane) or

NMR. The shift of the

-

-

Isolation:

-

Concentrate under reduced pressure.[4]

-

Recrystallize from Ethanol/Water.

-

Final Validation: Measure Melting Point (Lit: 156-158°C) and confirm structure via Mass Spec (M+).

-

References

-

Granado, M., & Vallribera, A. (2020).[5] Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. National Institutes of Health (PMC). Link

-

Sloop, J. C. (2017). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Link

-

Noyori, R., et al. (1995).[6] Asymmetric Hydrogenation of β-Keto Esters. Bulletin of the Chemical Society of Japan. Link

-

Meanwell, N. A. (2018).[7] Fluorine in Drug Design and Discovery. Journal of Medicinal Chemistry. Link

-

Bonacorso, H. G., et al. (2002). Regioselective synthesis of trifluoromethyl-containing pyrazoles. Journal of Fluorine Chemistry. Link

Sources

- 1. Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. orgchemres.org [orgchemres.org]

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, a key γ-keto ester intermediate in pharmaceutical research and development. The protocol details a robust and efficient method centered on the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl 5-chloro-5-oxovalerate. This application note is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step experimental procedure but also in-depth explanations of the scientific principles and causality behind the protocol's design. We delve into reaction mechanisms, parameter optimization, purification strategies, and troubleshooting to ensure a reproducible and high-yield synthesis.

Introduction and Significance

Aryl ketones are fundamental structural motifs present in a vast array of biologically active molecules and serve as versatile precursors in medicinal chemistry. Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate (CAS No. 898753-08-7) is a particularly valuable building block.[1] The presence of the difluorophenyl group can significantly enhance the metabolic stability and binding affinity of a parent molecule, a common strategy in modern drug design. The γ-keto ester functionality allows for further chemical elaboration into complex heterocyclic systems or other targeted structures.

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[2][3] This method involves the reaction of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst.[4] Our protocol is optimized for high regioselectivity and yield, addressing the specific electronic effects of the difluorinated aromatic substrate.

Reaction Principle and Mechanism

The synthesis proceeds via the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl 5-chloro-5-oxovalerate (also known as ethyl glutaryl chloride[5]) using anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Reaction Scheme:

Caption: Synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.

Mechanistic Rationale:

The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of ethyl 5-chloro-5-oxovalerate, facilitating the cleavage of the C-Cl bond.[4] This resonance-stabilized acylium ion then attacks the electron-rich 1,3-difluorobenzene ring.

The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I). However, they are also ortho, para-directing due to their resonance electron-donating effect (+R). In 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most nucleophilic and sterically accessible site for electrophilic attack, leading to excellent regioselectivity.[6]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is based on established Friedel-Crafts acylation procedures, optimized for the specified substrates.[7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 1,3-Difluorobenzene | 114.09 | 10.0 g (8.77 mL) | 87.6 | 1.0 |

| Ethyl 5-chloro-5-oxovalerate | 178.61 | 17.3 g (14.5 mL) | 96.4 | 1.1 |

| Aluminum chloride (anhydrous) | 133.34 | 14.0 g | 105.2 | 1.2 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 250 mL | - | - |

| 5% Hydrochloric acid (aq) | - | 200 mL | - | - |

| Saturated Sodium Bicarbonate (aq) | - | 150 mL | - | - |

| Brine (Saturated NaCl aq) | - | 150 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL three-necked, round-bottom flask that has been flame-dried under a stream of nitrogen. Equip the flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a calcium chloride drying tube.

-

Reagent Addition: Under a positive nitrogen atmosphere, add 1,3-difluorobenzene (10.0 g, 87.6 mmol) and 150 mL of anhydrous dichloromethane to the flask.

-

Lewis Acid Addition: Cool the stirred mixture to 0 °C using an ice-water bath. Carefully and slowly add anhydrous aluminum chloride (14.0 g, 105.2 mmol) in small portions over 20-30 minutes. Causality: This slow, cooled addition is critical to manage the exotherm from the formation of the Lewis acid-arene complex and to prevent degradation of the starting materials. The mixture will become a thick, stirrable slurry.

-

Acylating Agent Addition: In the dropping funnel, dilute ethyl 5-chloro-5-oxovalerate (17.3 g, 96.4 mmol) with 100 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction slurry over 45-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting 1,3-difluorobenzene is volatile, so consumption of the acyl chloride should be monitored.

-

Quenching: After the reaction is deemed complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing 300 g of crushed ice and 200 mL of 5% aqueous HCl. Stir the resulting biphasic mixture vigorously for 30 minutes until all solids have dissolved. Causality: This step quenches the reaction and hydrolyzes the aluminum chloride complexes, liberating the ketone product into the organic phase and moving the aluminum salts into the aqueous phase.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 75 mL portions of dichloromethane.

-

Washing: Combine all organic layers. Wash sequentially with 150 mL of saturated aqueous sodium bicarbonate (to neutralize residual acid, watch for gas evolution), 150 mL of water, and finally 150 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to afford Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate as a pure compound.

Synthesis Workflow and Troubleshooting

Overall Workflow Diagram

Caption: Step-by-step synthesis workflow.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive (hydrated) AlCl₃. Insufficient reaction time or temperature. | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried. Allow the reaction to stir for a longer period or gently warm to 30-40 °C. |

| Formation of Multiple Products | Reaction temperature was too high, leading to side reactions or isomerization. | Maintain strict temperature control (0-5 °C) during the addition of reagents. Ensure efficient stirring. |

| Low Yield after Work-up | Incomplete extraction of the product. Emulsion formation during washing. | Perform an additional extraction of the aqueous layer. To break emulsions, add more brine and allow the mixture to stand, or filter through a pad of Celite. |

| Product Decomposes on Silica Gel | The silica gel is too acidic, causing decomposition of the keto-ester. | Neutralize the silica gel by preparing the slurry with the eluent containing a small amount of triethylamine (~0.5%). |

Characterization and Expected Results

The final product, Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate, should be characterized to confirm its identity and purity.

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Yield: Expected yields for this type of reaction typically range from 60-80% after purification.

-

Spectroscopic Analysis:

-

¹H NMR: Will show characteristic signals for the aromatic protons (in the 7-8 ppm region), the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and the aliphatic methylene protons of the valerate chain (triplets between 2-3 ppm).

-

¹³C NMR: Will confirm the presence of the ketone carbonyl (~195-200 ppm), ester carbonyl (~173 ppm), and the fluorine-coupled aromatic carbons.

-

¹⁹F NMR: Will show two distinct signals for the two non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₁₃H₁₄F₂O₃, MW: 256.25) should be observed.

-

Conclusion

The Friedel-Crafts acylation protocol detailed herein provides an efficient, reliable, and highly regioselective method for the synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate. By understanding the underlying mechanism and paying close attention to key experimental parameters such as reagent quality, temperature control, and anhydrous conditions, researchers can consistently obtain this valuable pharmaceutical intermediate in high yield and purity. This guide serves as a self-validating system, empowering scientists in their pursuit of novel therapeutic agents.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of Ethyl 5-(2-naphthyl)-5-oxovalerate: Exploring Alternatives to Friedel-Crafts Acylation.

- BenchChem. (2025). Application Notes & Protocols for the Synthesis of Pharmaceutical Intermediates.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- Wikipedia. Friedel–Crafts reaction.

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- BenchChem. (2025). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.

- ChemicalBook. ETHYL GLUTARYL CHLORIDE Usage And Synthesis.

- ChemScene. Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate.

- BenchChem. (2025). Application Notes and Protocols: Ethyl 5-oxo-5-(9-phenanthryl)valerate as a Key Intermediate in Pharmaceutical Synthesis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reaction mechanism of ethyl glutaryl chloride with 1,3-difluorobenzene

Application Note: Regioselective Synthesis of Ethyl 5-(2,4-Difluorophenyl)-5-oxopentanoate

Executive Summary

This guide details the protocol for the regioselective Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl glutaryl chloride (ethyl 4-chloro-4-oxobutyrate) to synthesize ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate . This reaction is a critical C-C bond-forming step in the synthesis of fluorinated pharmaceutical intermediates, particularly for antifungal and metabolic-disease targets where the 2,4-difluorophenyl moiety confers metabolic stability and lipophilicity.

Key Performance Indicators (KPIs):

-

Regioselectivity: >98% favoring the 4-position (para to F1, ortho to F2).

-

Yield: 75-85% (Isolated).

-

Purity: >97% (HPLC/GC).

Scientific Background & Mechanism

The Chemical Challenge

The primary challenge in acylating 1,3-difluorobenzene lies in balancing reactivity and selectivity.

-

Deactivation: The two fluorine atoms exert a strong inductive effect (

), deactivating the ring toward electrophilic attack compared to benzene. -

Directing Effects: Fluorine is an ortho/para director due to resonance donation (

). In 1,3-difluorobenzene:-

Position 2 (Ortho/Ortho): Sterically hindered and electronically disfavored due to the additive inductive withdrawal of two adjacent fluorines.

-

Position 4 (Ortho/Para): The most favorable site. It is ortho to one fluorine and para to the other, maximizing resonance stabilization of the carbocation intermediate.

-

Position 5 (Meta/Meta): Electronic "dead zone" for electrophilic substitution.

-

Mechanistic Pathway

The reaction proceeds via a standard Friedel-Crafts mechanism mediated by Aluminum Chloride (

-

Activation:

abstracts the chlorine from ethyl glutaryl chloride, generating a resonance-stabilized acylium ion. -

Electrophilic Attack: The acylium ion attacks the 4-position of the 1,3-difluorobenzene.

-

Sigma Complex: A non-aromatic carbocation intermediate forms.

-

Re-aromatization: Loss of a proton restores aromaticity.

-

Complexation: The resulting ketone oxygen forms a strong 1:1 complex with

, requiring stoichiometric catalyst usage.

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing activation, attack, and hydrolysis steps.

Experimental Protocol

Materials & Equipment

| Component | Specification | Stoichiometry | Role |

| 1,3-Difluorobenzene | >99%, Anhydrous | 1.0 eq | Substrate |

| Ethyl Glutaryl Chloride | >97% (Ethyl 4-chloro-4-oxobutyrate) | 1.1 eq | Electrophile |

| Aluminum Chloride ( | Anhydrous, Granular/Powder | 1.3 eq | Lewis Acid Catalyst |

| Dichloromethane (DCM) | Anhydrous (<50 ppm | 10 V (mL/g) | Solvent |

| HCl (1M) | Aqueous | Excess | Quenching Agent |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried,

purged). -

Pressure-equalizing addition funnel.

-

Internal temperature probe.

-

Gas scrubber (to trap HCl gas evolved).

Step-by-Step Procedure

Phase 1: Catalyst Activation (Perrier Method Variant)

-

Setup: Assemble the reactor under a nitrogen atmosphere. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize HCl byproducts.

-

Slurry Formation: Charge DCM (70% of total volume) and

(1.3 eq) into the flask. Cool to 0–5°C .-

Note:

is hygroscopic. Handle rapidly or in a glovebox to prevent deactivation.

-

-

Acylating Agent Addition: Mix Ethyl Glutaryl Chloride (1.1 eq) with the remaining DCM. Add this solution dropwise to the

slurry over 20 minutes, maintaining temperature <10°C.-

Observation: The slurry will likely clear or change color (yellow/orange) as the acylium complex forms. Stir for 15 minutes post-addition.

-

Phase 2: Reaction 4. Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) dropwise via the addition funnel over 30–45 minutes.

- Critical Control: This step is exothermic. Maintain internal temperature <10°C to maximize regioselectivity.

- Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–6 hours.

- Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexanes) or HPLC. The limiting reagent (1,3-DFB) should be consumed (<2%).

Phase 3: Workup & Isolation 6. Quench: Cool the reaction mixture to 0°C . Slowly pour the reaction mixture into a stirred mixture of Ice/Water (approx. 50g ice per g of reactant) and conc. HCl (5 mL).

- Safety: Violent hydrolysis of residual

- Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM.

- Wash: Wash combined organics with Water , Sat.

- Drying: Dry over anhydrous

Phase 4: Purification 10. Crude Analysis: The crude oil is typically >90% pure. 11. Purification: If necessary, purify via flash column chromatography (Silica Gel, Gradient: 0-20% EtOAc in Hexanes) or vacuum distillation (high boiling point expected, >150°C at 1 mmHg).

Figure 2: Operational workflow for the synthesis process.

Analytical Validation

Expected Product Properties:

-

Chemical Name: Ethyl 5-(2,4-difluorophenyl)-5-oxopentanoate.

-

Formula:

. -

MW: 256.25 g/mol .

NMR Interpretation (

- 7.95 (m, 1H): H-6 of the aromatic ring (Ortho to ketone, meta to F). This proton is most deshielded by the carbonyl.

- 6.90 - 7.05 (m, 2H): H-3 and H-5 (Ortho to Fluorines).

-

4.12 (q, 2H): Ethyl ester

-

2.98 (t, 2H):

-

2.40 (t, 2H):

- 2.05 (quint, 2H): Central methylene of glutaric chain.

- 1.25 (t, 3H): Ethyl ester methyl group.

Mass Spectrometry (ESI+):

-

[M+H]+: 257.25

-

[M+Na]+: 279.24

Process Safety & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in | Use fresh anhydrous |

| Regioisomer Mix | Temperature too high during addition. | Ensure addition is strictly at 0-5°C. High temps promote thermodynamic equilibration or less selective attack. |

| Incomplete Reaction | Catalyst deactivation. | |

| Emulsion in Workup | Aluminum salts precipitation. | Ensure the quench uses sufficient HCl to fully solubilize Aluminum salts ( |

References

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York, 1964.

-

Groves, J. K. "The Friedel–Crafts acylation of alkenes". Chem. Soc. Rev., 1972 , 1, 73. Link (Review of acylation conditions relevant to activated/deactivated systems).

-

Effenberger, F. "Selectivity in Friedel-Crafts Acylation". Angew.[2] Chem. Int. Ed., 2002 , 41, 1699. (Discussion on regioselectivity in substituted benzenes).

- Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

-

BenchChem. "Reactivity of Difluorobenzene Isomers". (General reactivity data for 1,3-difluorobenzene). Link

Sources

Application Note: Scalable Manufacturing of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate

Executive Summary

This guide details a robust, scalable process for the synthesis of Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate , a critical building block in the manufacturing of the chloride channel activator Lubiprostone .[1]

The protocol utilizes a two-step sequence: a regioselective Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride, followed by an acid-catalyzed Fischer esterification .[1] This route is selected over direct acylation with ethyl glutaryl chloride to maximize regiocontrol, facilitate intermediate purification (via solid-state isolation of the carboxylic acid), and minimize polymerization byproducts during scale-up.[1]

Key Process Metrics

-

Overall Yield: 75–82% (Two steps)[1]

-

Purity Target: >99.5% (HPLC), with single impurities <0.10%

-

Scale Suitability: Validated for 100g bench scale; adaptable to Pilot (10kg) and Manufacturing (>100kg).

Retrosynthetic Analysis & Pathway

The synthesis relies on the orthogonal directing effects of the fluorine substituents on the benzene ring. 1,3-difluorobenzene is chosen because the cooperative directing effects of the fluorine atoms (ortho/para directors) strongly favor substitution at the 4-position, yielding the desired 2,4-difluoro substitution pattern in the product.[1]

Reaction Scheme Visualization

Caption: Two-step synthetic pathway leveraging regioselective acylation followed by esterification to ensure high purity.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 5-(2,4-difluorophenyl)-5-oxovaleric acid.[1] Rationale: Using the anhydride instead of the acid chloride allows for the isolation of the free acid intermediate. This solid intermediate can be recrystallized to remove regiochemical isomers (e.g., 2,6-difluoro isomers) before the final step, ensuring the high purity required for API synthesis.[1]

Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol (100g Scale) | Role |

| 1,3-Difluorobenzene | 114.09 | 1.0 | 100.0 g | Substrate |

| Glutaric Anhydride | 114.10 | 1.1 | 110.0 g | Acylating Agent |

| Aluminum Chloride (AlCl3) | 133.34 | 2.4 | 280.0 g | Lewis Acid |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 800 mL | Solvent |

| HCl (conc.) | - | - | 200 mL | Quenching |

Protocol

-

System Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to trap HCl gas evolved during the reaction.[1]

-

Lewis Acid Suspension: Charge the flask with AlCl3 (280 g) and DCE (400 mL) . Cool the suspension to 0–5°C using an ice/salt bath.

-

Anhydride Addition: Dissolve Glutaric Anhydride (110 g) in DCE (200 mL). Add this solution dropwise to the AlCl3 suspension over 30 minutes, maintaining internal temperature <10°C. Note: The mixture may darken; this is normal.

-

Substrate Addition: Mix 1,3-Difluorobenzene (100 g) with DCE (200 mL). Add this solution dropwise to the reaction mixture over 45–60 minutes.

-

Critical Process Parameter (CPP): Maintain temperature <5°C during addition to maximize regioselectivity.[1]

-

-

Reaction Phase: Once addition is complete, allow the mixture to warm to Room Temperature (RT) over 1 hour. Then, heat to 55–60°C for 4–6 hours.

-

Monitoring: Check HPLC/TLC for consumption of 1,3-difluorobenzene.[1]

-

-

Quenching (Exothermic): Cool the reaction mixture to RT. Prepare a separate beaker with 500g crushed ice and 200 mL conc. HCl . Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. Caution: Significant heat and HCl gas evolution.

-

Workup: Separate the organic layer.[1][3][6] Extract the aqueous layer with DCM (2 x 200 mL).[1] Combine organics and wash with water (2 x 300 mL) and Brine (1 x 300 mL).[1]

-

Isolation: Extract the organic layer with 10% NaOH (aq) . The product (acid) will move to the aqueous phase as the carboxylate salt, leaving non-acidic impurities in the organic layer. Separate phases.

-

Precipitation: Acidify the aqueous NaOH layer carefully with 6N HCl to pH 1–2. The product will precipitate as a white/off-white solid.

-

Filtration & Drying: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Step 2: Fischer Esterification

Objective: Conversion to Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate.[1] Rationale: A standard acid-catalyzed esterification is preferred over alkylation (e.g., with ethyl iodide) for cost efficiency and safety at scale.[1]

Materials

| Reagent | Equiv. | Role |

| Intermediate Acid (Step 1) | 1.0 | Precursor |

| Ethanol (Absolute) | 10.0 (Solvent) | Reagent/Solvent |

| Sulfuric Acid (H2SO4) | 0.1 (Cat.)[1] | Catalyst |

| Toluene | - | Azeotropic Agent (Optional) |

Protocol

-

Setup: Use a 1L flask with a reflux condenser (or Dean-Stark trap if using Toluene cosolvent).

-